6-Methoxyquinazoline-2,4-diol

Physicochemical characterization Formulation development Chromatographic method optimization

6-Methoxyquinazoline-2,4-diol (CAS 32618-84-1) is a critical heterocyclic building block for synthesizing biologically active quinazolines and a certified impurity reference standard for ANDA/DMF submissions. Its unique 6-methoxy substitution dictates a low aqueous solubility of 0.061 g/L and a high melting point (>270°C), directly impacting HPLC method development, thermal analysis, and solvent selection. Unlike unsubstituted or 7-methoxy regioisomers (e.g., CAS 62484-12-2), this specific positional isomer cannot be substituted in SAR studies or impurity profiling. A validated one-step synthesis from 2-amino-5-methoxybenzoic acid provides an 88% yield benchmark, but direct procurement ensures batch-to-batch consistency, comprehensive CoA documentation, and immediate availability for regulated pharmaceutical development.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 32618-84-1
Cat. No. B1336656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazoline-2,4-diol
CAS32618-84-1
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)NC2=O
InChIInChI=1S/C9H8N2O3/c1-14-5-2-3-7-6(4-5)8(12)11-9(13)10-7/h2-4H,1H3,(H2,10,11,12,13)
InChIKeyKAYIYDVQBAPJIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxyquinazoline-2,4-diol Procurement Guide: Core Properties and Research-Grade Specifications


6-Methoxyquinazoline-2,4-diol (CAS 32618-84-1), systematically named 6-methoxyquinazoline-2,4(1H,3H)-dione, is a quinazoline heterocyclic compound with molecular formula C9H8N2O3 and molecular weight 192.17 g/mol . The compound features a methoxy substituent at the 6-position and lactam carbonyls at positions 2 and 4, characteristics that define its physicochemical and biological interaction profile . As a research-grade chemical typically supplied at ≥95% purity, this compound serves as a versatile building block for the synthesis of biologically active quinazoline derivatives and as a reference standard in pharmaceutical impurity profiling .

Why 6-Methoxyquinazoline-2,4-diol Cannot Be Replaced by Unsubstituted Quinazoline-2,4-dione or Other Regioisomers


Generic substitution of quinazoline-2,4-dione derivatives without rigorous functional and positional verification introduces substantial risk in both synthetic and analytical applications. The methoxy group at the 6-position dramatically alters aqueous solubility (calculated 0.061 g/L at 25 °C) relative to the unsubstituted core, a property that directly influences chromatographic retention, reaction solvent selection, and downstream purification strategy . Furthermore, regioisomers such as 7-methoxyquinazoline-2,4(1H,3H)-dione (CAS 62484-12-2) exhibit distinct biological recognition and enzymatic processing profiles; these positional variants cannot serve as interchangeable proxies in structure-activity relationship (SAR) studies or impurity reference applications [1]. The elevated melting point (>270 °C) also imposes specific thermal handling requirements during synthesis that are absent for lower-melting alternatives .

Quantitative Differentiation Evidence for 6-Methoxyquinazoline-2,4-diol Procurement Decisions


Aqueous Solubility Differentiation: 6-Methoxy vs. Unsubstituted Quinazoline-2,4-dione

The 6-methoxy substituent reduces aqueous solubility relative to the unsubstituted quinazoline-2,4-dione scaffold. Calculated solubility for 6-Methoxyquinazoline-2,4-diol is 0.061 g/L at 25 °C, a value that informs solvent selection for reaction setup and defines expected peak elution behavior in reversed-phase HPLC methods .

Physicochemical characterization Formulation development Chromatographic method optimization

Synthetic Yield Benchmark: Urea Cyclocondensation Route for 6-Methoxyquinazoline-2,4-diol

A documented laboratory-scale synthesis using 2-amino-5-methoxybenzoic acid and urea (200 °C, 1 hour) yields 6-Methoxyquinazoline-2,4-diol at 88% (5.10 g from 5.00 g starting acid) . This yield establishes a reproducible baseline for procurement planning and in-house synthesis evaluation.

Organic synthesis Process chemistry Yield optimization

Melting Point Thermal Stability Indicator for Storage and Handling

6-Methoxyquinazoline-2,4-diol exhibits a melting point exceeding 270 °C . This thermal stability profile differs markedly from positional isomers and the unsubstituted core, whose melting points are typically lower. For procurement, this characteristic defines appropriate storage conditions and informs purity verification by differential scanning calorimetry.

Thermal stability Storage conditions Purity assessment

Antimicrobial Activity of 6-Methoxyquinazoline-Derived Triazole Hybrids

While direct antimicrobial data for the parent 6-Methoxyquinazoline-2,4-diol itself are not reported, hybrid derivatives built from this scaffold demonstrate differential activity against Gram-positive and Gram-negative pathogens. In a study of 15 quinazolinone-triazole hybrids (compounds 10a-o), derivatives containing the 6-methoxyquinazoline core showed high activity against S. aureus (compounds 10b, 10e, 10f, 10g, 10i, 10k, 10n) and E. coli (10e, 10f, 10g, 10j, 10n), while compounds 10c, 10h, 10l, and 10o remained inactive against both organisms [1].

Antibacterial screening Medicinal chemistry Hybrid molecule design

Impurity Reference Standard Identity Verification for Quinazoline APIs

6-Methoxyquinazoline-2,4-diol is explicitly cataloged as a quinazoline impurity reference standard for pharmaceutical development, ANDA/DMF submissions, and quality control method validation . Its availability as a characterized reference material with detailed Certificates of Analysis (COA) supports regulatory compliance in impurity quantification.

Pharmaceutical impurity profiling Method validation Reference standards

Validated Application Scenarios for 6-Methoxyquinazoline-2,4-diol Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Regulatory Method Validation

6-Methoxyquinazoline-2,4-diol serves as a certified impurity reference standard for quinazoline-based active pharmaceutical ingredients (APIs). Its use in ANDA and DMF submissions is supported by comprehensive Certificates of Analysis and analytical characterization data . The defined solubility (0.061 g/L) and high melting point (>270 °C) provide baseline parameters for HPLC method development and purity verification by thermal analysis [1].

Medicinal Chemistry Scaffold for Antibacterial Hybrid Molecule Design

The 6-methoxyquinazoline-2,4-dione core serves as a productive scaffold for generating triazole-hybrid derivatives with differential antibacterial activity. Documented structure-activity relationships demonstrate that specific substituents on this core yield high activity against S. aureus and E. coli, while closely related analogs remain inactive . This differential activity profile supports scaffold selection for lead optimization programs targeting Gram-positive and Gram-negative pathogens.

In-House Synthesis and Process Optimization Benchmarking

For laboratories considering in-house synthesis, a validated one-step urea cyclocondensation protocol from 2-amino-5-methoxybenzoic acid provides a reproducible 88% yield reference . This established yield benchmark enables cost-effectiveness comparisons between commercial procurement and internal synthesis, particularly for multi-gram scale requirements. The high melting point (>270 °C) facilitates straightforward purification and identity confirmation [1].

Physicochemical Reference for Chromatographic Method Development

The calculated solubility of 0.061 g/L in water at 25 °C defines expected reversed-phase HPLC retention behavior and informs mobile phase composition selection . Combined with the LogP value of 0.7 and topological polar surface area of 67.4 Ų [1], these parameters enable predictive method development and reduce experimental trial iterations in analytical laboratory settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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